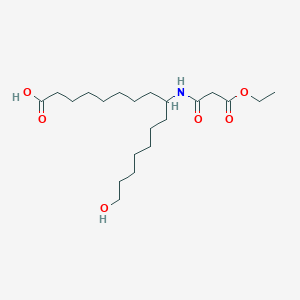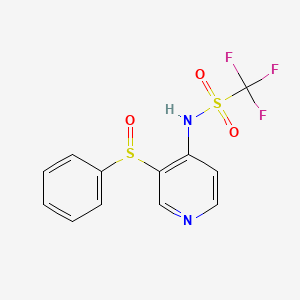
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a phenylsulfinyl group attached to a pyridinyl ring, along with a trifluoromethanesulfonamide moiety
Vorbereitungsmethoden
The synthesis of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro moiety into the corresponding aminopyridine. The final step involves the condensation of the aminopyridine with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .
Analyse Chemischer Reaktionen
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The trifluoromethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the inflammatory response and provides relief from pain and swelling .
Vergleich Mit ähnlichen Verbindungen
N-(3-phenylsulfinyl-4-pyridinyl)trifluoromethanesulfonamide can be compared with other similar compounds such as:
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: This compound has a phenoxy group instead of a phenylsulfinyl group, which affects its reactivity and applications.
N-phenylbis(trifluoromethanesulfonimide): This compound is used as a triflating reagent and has different applications in organic synthesis.
Eigenschaften
CAS-Nummer |
833455-61-1 |
|---|---|
Molekularformel |
C12H9F3N2O3S2 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
N-[3-(benzenesulfinyl)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O3S2/c13-12(14,15)22(19,20)17-10-6-7-16-8-11(10)21(18)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
ZQMGNORHKBCQLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


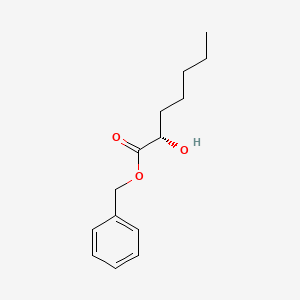

methanone](/img/structure/B14198294.png)

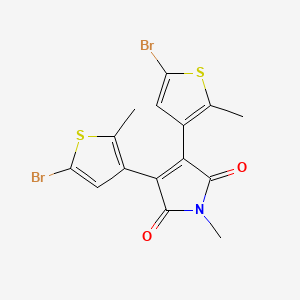
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
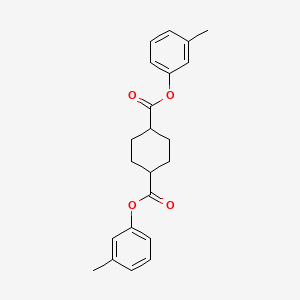
methanone](/img/structure/B14198310.png)
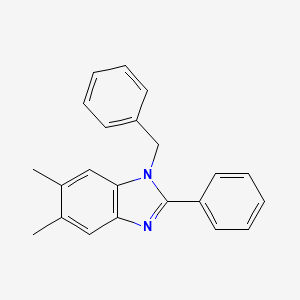


![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
